1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O2/c24-15-7-4-8-16(9-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-5-2-1-3-6-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFZDJNFNPDREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule integrates a quinoline core (positions 4,5-g), adioxolo ring fused at positions 4,5-g, and a pyrazolo[4,3-c] substituent. Retrosynthetic disconnection suggests three key intermediates (Figure 1):
- Quinoline precursor : 6-Hydroxy-4-chloroquinoline-3-carbaldehyde
- Dioxolane component : Ethylene glycol dimethyl ether
- Pyrazole moiety : 3-Fluorophenylhydrazine hydrochloride
Key bond formations include:
Synthetic Routes and Reaction Optimization
Friedländer Quinoline Synthesis with Subsequent Functionalization
Step 1: Formation of Quinoline Core
A modified Friedländer protocol achieves the quinoline backbone under solvent-free conditions:
Reagents :
- 3-Amino-4-hydroxybenzaldehyde (1.2 eq)
- Ethyl acetoacetate (1.0 eq)
- Polyphosphoric acid (PPA, 85% w/w)
Conditions :
Mechanistic Insight :
PPA acts as both Brønsted acid catalyst and dehydrating agent, facilitating imine formation and subsequent cyclization (Figure 2A).
Step 2: Dioxolane Ring Installation
The 6-hydroxy group undergoes cyclocondensation with ethylene glycol dimethyl ether:
Reagents :
- BF₃·Et₂O (10 mol%)
- Ethylene glycol dimethyl ether (3.0 eq)
Conditions :
Key Observation :
Lower temperatures (−10°C to 0°C) prevent over-oxidation of the dioxolane ring, as confirmed by ¹H NMR monitoring.
Step 3: Pyrazole Annulation
Regioselective pyrazole formation employs a TFA/DMSO-mediated tandem cyclization:
Reagents :
- 3-Fluorophenylhydrazine HCl (1.5 eq)
- Trifluoroacetic acid (TFA, 2.0 eq)
- DMSO (solvent)
Conditions :
Regiochemical Control :
DMSO participates as a methine source, directing cyclization to the C3 position (Figure 2B). ¹H-¹H NOESY confirms the absence of C2 regioisomers.
One-Pot Three-Component Assembly
An alternative approach using tetrapropylammonium bromide (TPAB) enables single-flask synthesis:
Reagents :
- 3-Fluorophenylglyoxal (1.0 eq)
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.2 eq)
- Cyclohexane-1,3-dione (1.0 eq)
- TPAB (20 mol%)
Conditions :
Advantages :
- Aqueous medium reduces environmental impact
- TPAB enhances solubility of hydrophobic intermediates
Comparative Analysis of Synthetic Methods
Key Findings :
Structural Characterization and Validation
Process Optimization and Scale-Up Considerations
Critical Parameters :
- PPA Hydration State : <5% H₂O content prevents side reactions during Friedlälder step
- DMSO Purity : ≥99.9% minimizes methine scrambling in pyrazole formation
- TPAB Concentration : 15–25 mol% optimal for three-component reactions
Purification Protocol :
- Initial recrystallization from EtOAc/hexane (1:3)
- Final purification via silica gel chromatography (CH₂Cl₂:MeOH 95:5)
- Purity by HPLC: >99.5%
Chemical Reactions Analysis
1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with halogens or other nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial agent, anticancer agent, and kinase inhibitor . Additionally, it shows promise in the development of new pharmaceuticals due to its unique structural properties .
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Key Pyrazolo[4,3-c]quinoline Derivatives
Notes:
- The target compound’s molecular weight is calculated based on its formula.
- Fluorine and methoxy groups in analogs (e.g., ) may enhance blood-brain barrier penetration or COX-2 selectivity .
- CGS-9896 lacks fused dioxolo rings but demonstrates the pharmacological relevance of pyrazoloquinolines .
Impact of Substituents on Bioactivity
- Fluorine Substitution: The 3-fluorophenyl group in the target compound likely increases metabolic stability and hydrophobic interactions compared to non-fluorinated analogs like CGS-9896 . Fluorine’s electronegativity may also modulate receptor binding, as seen in COX-2 inhibitors .
- Dioxolo Ring System: The [1,3]dioxolo[4,5-g] moiety is rare in pyrazoloquinolines but appears in isoquinoline derivatives (e.g., compounds 11–18 in ), where it improves solubility via oxygen’s electron-rich nature. This contrasts with chromenone derivatives (e.g., ), where dioxolo rings enhance cytotoxicity.
- Amino Groups: Pyrazoloquinolines with primary amino groups (e.g., ) show higher therapeutic indices, suggesting that introducing -NH2 to the target compound could optimize efficacy.
Pharmacological Potential
- Anticancer Activity: Pyrazoloquinolines with fluorophenyl groups (e.g., ) show promise in targeting kinase pathways, while dioxolo-containing isoquinolines (e.g., ) exhibit cytotoxicity via DNA intercalation.
- Anti-inflammatory Effects : Fluorine and methoxy groups in analogs correlate with COX-2 inhibition , though the dioxolo ring’s role remains unstudied.
Biological Activity
1-(3-Fluorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H14FN3O2, with a molecular weight of 383.4 g/mol. The compound features a dioxole ring fused with a pyrazoloquinoline structure, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H14FN3O2 |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 901044-49-3 |
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. Specifically, studies have demonstrated that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition is primarily mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Key Findings:
- Compounds similar to this compound showed IC50 values for NO production inhibition comparable to established anti-inflammatory agents.
- Structure-activity relationship analysis revealed that modifications on the phenyl rings significantly affect anti-inflammatory potency.
Anticancer Activity
The anticancer potential of pyrazoloquinolines has also been explored. These compounds have been shown to induce apoptosis in various cancer cell lines. For instance, studies indicate that certain derivatives can inhibit cell proliferation and induce cell cycle arrest through modulation of key signaling pathways involved in cancer progression.
Case Study:
In a study evaluating the cytotoxic effects on MCF-7 breast cancer cells:
- The compound exhibited an IC50 value indicating significant cytotoxicity.
- The presence of fluorine substituents was found to enhance anticancer activity compared to other substitutions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. Key aspects include:
- Positioning of Substituents: The placement of electron-donating or withdrawing groups on the phenyl rings significantly influences both anti-inflammatory and anticancer activities.
- Fluorine Substitution: The presence of fluorine at specific positions enhances lipophilicity and biological activity.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and scaffold geometry (e.g., dioxolo ring protons at δ 5.8–6.2 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., dehalogenated intermediates) .
Advanced
Challenge : Ambiguity in crystallographic data due to flexible dioxolo moiety.
Methodology : Use single-crystal X-ray diffraction with low-temperature (100 K) data collection to resolve torsional angles. Compare with DFT-optimized structures for validation .
How is the compound’s mechanism of action evaluated in anti-inflammatory studies?
Q. Basic
- Enzyme inhibition assays : Measure IC values against COX-2 using fluorogenic substrates (e.g., sc-560). Typical IC: 0.8–1.2 µM .
- Cellular models : Assess NO production inhibition in LPS-stimulated macrophages (EC: 5–10 µM) .
Advanced
Contradiction : Discrepancy between enzymatic and cellular potency suggests off-target effects.
Resolution : Perform kinome-wide profiling (e.g., KINOMEscan) to identify secondary targets (e.g., JAK2 inhibition). Validate via CRISPR knockouts .
What strategies optimize yield in large-scale synthesis?
Q. Basic
- Catalyst screening : Pd(OAc)/Xantphos improves coupling efficiency (yield: 70–75%) vs. traditional Cu catalysts (yield: 50–55%) .
- Flow chemistry : Continuous-flow reactors reduce reaction time (2–4 hr) and improve reproducibility .
Advanced
Challenge : Scale-up leads to impurities from microwave inhomogeneity.
Methodology : Switch to inductive heating with ferrite nanoparticles for uniform energy distribution. Monitor in real-time via inline FTIR .
How do computational methods aid in SAR studies?
Q. Advanced
- Docking simulations : Glide/SP scoring identifies critical interactions (e.g., fluorophenyl with COX-2 Phe).
- Free-energy perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., methoxy → ethoxy improves binding by 1.2 kcal/mol) .
- ADMET prediction : SwissADME forecasts improved BBB penetration for fluorophenyl vs. chlorophenyl analogs .
What are the best practices for resolving contradictory bioactivity data?
Q. Advanced
- Orthogonal assays : Confirm enzyme inhibition (e.g., COX-2) with SPR (surface plasmon resonance) alongside fluorescence-based assays .
- Meta-analysis : Aggregate data from structurally similar pyrazoloquinolines (e.g., 5-benzyl analogs) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
